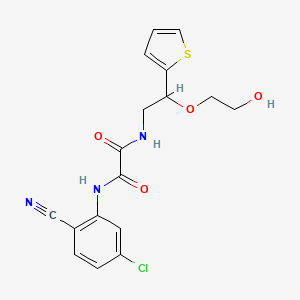

N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O4S/c18-12-4-3-11(9-19)13(8-12)21-17(24)16(23)20-10-14(25-6-5-22)15-2-1-7-26-15/h1-4,7-8,14,22H,5-6,10H2,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGDIZORMSFXRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)oxalamide, a complex organic compound, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H16ClN3O4S, with a molecular weight of 393.84 g/mol. It features a chloro-substituted phenyl ring, a cyanophenyl group, a thiophene moiety, and a hydroxyethoxy chain linked through an oxalamide bond. The structural complexity suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H16ClN3O4S |

| Molecular Weight | 393.84 g/mol |

| IUPAC Name | N'-(5-chloro-2-cyanophenyl)-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]oxamide |

| CAS Number | 2034566-50-0 |

Anticancer Properties

Recent studies have indicated that N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)oxalamide exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines by targeting specific kinases involved in cell cycle regulation. For instance, in vitro assays demonstrated that the compound can reduce cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines by inducing apoptosis and inhibiting cell migration.

The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth. Specifically, the compound may disrupt the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest at the G1 phase. Additionally, it may modulate apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors .

Antimicrobial Activity

Beyond its anticancer properties, this compound also demonstrates antimicrobial activity against a range of pathogens. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent. The presence of the thiophene ring may enhance its bioactivity by facilitating membrane penetration .

Enzyme Inhibition

N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)oxalamide has been evaluated for its ability to inhibit specific enzymes linked to inflammatory responses. Preliminary data indicate that it could serve as a lead compound for developing new anti-inflammatory drugs by inhibiting cyclooxygenase (COX) enzymes.

Case Studies

- In Vitro Efficacy Against Cancer Cells : A study involving MCF-7 cells showed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating substantial potency compared to standard chemotherapeutics.

- Antimicrobial Testing : In a series of experiments against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent.

Scientific Research Applications

Chemistry

In organic synthesis, N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)oxalamide serves as a valuable building block for the development of more complex molecules. Its functional groups allow for various chemical transformations, making it a versatile intermediate in organic synthesis.

Biological Research

The compound is under investigation for its potential biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, which could be useful in developing new antibiotics.

- Anticancer Properties : The structural features indicate potential interactions with biological targets involved in cancer progression.

Medicinal Chemistry

In medicinal chemistry, this compound is being studied for its therapeutic potential:

- Drug Development : Its ability to interact with various biological targets positions it as a candidate for drug development aimed at treating diseases such as cancer and infections.

Industrial Applications

Due to its unique chemical properties, this compound may find applications in the production of advanced materials such as polymers or coatings.

A summary of biological activities related to this compound is presented below:

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial Activity | Inhibition of bacterial growth | |

| Anticancer Activity | Induced apoptosis in cancer cells | |

| Cytokine Modulation | Inhibition of IL-17 production |

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

-

Study on Antimicrobial Properties :

- A study demonstrated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens, suggesting potential applications in antibiotic development.

-

Research on Anticancer Effects :

- Investigations into related oxalamide compounds revealed their ability to induce apoptosis in several cancer cell lines, indicating the therapeutic potential of this class of compounds in oncology.

-

Cytokine Modulation Study :

- Research showed that compounds with similar structures modulated cytokine production, particularly Interleukin-17, which plays a critical role in autoimmune diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural and Functional Differences

The table below compares key structural features and properties of the target compound with related oxalamides:

Key Observations :

- The target compound replaces the methoxybenzyl and pyridyl groups in S336/S5456 with a chloro-cyanophenyl and thiophene-hydroxyethoxy moiety. This substitution likely alters solubility, receptor affinity, and metabolic pathways.

Metabolic and Toxicological Profiles

S336 and Related Oxalamides :

- Metabolism : Rapid metabolism in rat hepatocytes without amide hydrolysis, suggesting oxidative pathways or side-chain modifications .

- Safety: NOEL (No Observed Adverse Effect Level) = 100 mg/kg/day in rats, with margins of safety >33 million for human exposure .

Target Compound :

- Predicted Metabolism: The hydroxyethoxy chain may undergo hydrolysis or oxidation, while the thiophene ring could be susceptible to CYP450-mediated oxidation.

- Toxicological Gaps: No direct data available. However, structural similarities to S336 suggest possible shared metabolic pathways, though the chloro and cyano groups could introduce novel toxicity risks .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)oxalamide?

- Methodology : A two-step approach is typical for oxalamide derivatives:

Amide Coupling : React 5-chloro-2-cyanoaniline with oxalyl chloride or chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the N1-substituted oxalamide intermediate.

Alkylation : Introduce the thiophene-ethoxyethyl moiety via nucleophilic substitution or Mitsunobu reaction, ensuring protection/deprotection of the hydroxyl group if needed.

- Key Considerations : Monitor reaction progress via TLC (e.g., pet-ether/ethyl acetate systems) and purify via recrystallization or column chromatography .

Q. How should researchers characterize the structural integrity of this compound?

- Analytical Techniques :

- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1750 cm⁻¹), nitrile (C≡N, ~2200 cm⁻¹), and hydroxyl (O-H, ~3200–3600 cm⁻¹) groups.

- NMR Spectroscopy : Use ¹H/¹³C NMR to resolve aromatic protons (5-chlorophenyl), thiophene protons (~6.5–7.5 ppm), and hydroxyethoxy CH₂ groups. 2D NMR (e.g., HSQC, HMBC) can clarify connectivity in crowded regions .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects impurities.

Q. What solvent systems are optimal for solubility and stability studies?

- Solubility : Test polar aprotic solvents (DMF, DMSO) for dissolution and aqueous-organic mixtures (e.g., ethanol/water) for kinetic solubility assays.

- Stability : Conduct pH-dependent stability studies (e.g., 1–10 pH range) using HPLC to monitor degradation. Hydroxyethoxy groups may confer sensitivity to acidic hydrolysis .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing the thiophene-ethoxyethyl side chain?

- Challenge : Competing side reactions (e.g., over-alkylation, ether cleavage) may reduce yield.

- Solutions :

- Use Mitsunobu conditions (DIAD, PPh₃) for stereospecific ether formation.

- Introduce protecting groups (e.g., tert-butyldimethylsilyl) for the hydroxyl moiety during alkylation, followed by mild deprotection (e.g., TBAF) .

- Optimize stoichiometry (e.g., 1.2–1.5 equivalents of thiophene-ethyl bromide) to minimize byproducts .

Q. How should discrepancies in spectral data (e.g., unexpected NMR peaks) be resolved?

- Case Example : If ¹H NMR shows extra peaks at ~4.5 ppm, suspect unreacted hydroxyethoxy intermediates or oxidation byproducts.

- Resolution :

Repurification : Re-crystallize from ethanol/pet-ether mixtures to remove polar impurities .

2D NMR : Use COSY to assign coupling networks and HMBC to correlate ambiguous protons with carbonyl carbons.

Comparative Analysis : Contrast spectra with structurally similar compounds (e.g., ’s 2f derivative) to identify substituent-specific shifts .

Q. What mechanistic insights exist for the bioactivity of thiophene-containing oxalamides?

- Hypothesis : Thiophene and cyanophenyl groups may enhance binding to hydrophobic enzyme pockets (e.g., kinases, cytochrome P450).

- Experimental Design :

- Docking Studies : Model interactions with target proteins (e.g., COX-1/2) using software like AutoDock.

- Enzyme Assays : Test inhibitory activity in vitro (e.g., fluorometric assays for IC₅₀ determination).

- Metabolic Stability : Use liver microsomes to assess CYP-mediated oxidation of the thiophene ring .

Q. How can researchers address contradictory data in bioactivity assays (e.g., varying IC₅₀ values)?

- Root Causes : Variability may arise from assay conditions (pH, temperature), solvent effects, or impurity interference.

- Methodology :

Standardization : Re-test using uniform conditions (e.g., 37°C, pH 7.4 buffer).

Dose-Response Curves : Use ≥10 concentration points to improve IC₅₀ accuracy.

Control Experiments : Include reference inhibitors (e.g., indomethacin for COX assays) and validate compound purity via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.